molecular formula C5H7N3O2 B1597284 ethyl 1H-1,2,4-triazole-5-carboxylate CAS No. 64922-04-9

ethyl 1H-1,2,4-triazole-5-carboxylate

Cat. No. B1597284
CAS RN: 64922-04-9
M. Wt: 141.13 g/mol
InChI Key: DHZYWCBUDKTLGD-UHFFFAOYSA-N
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Description

Ethyl 1H-1,2,4-triazole-5-carboxylate (ETC) is an organic compound of the triazole family. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. ETC is also used in the synthesis of biologically active compounds such as peptides, steroids, and nucleosides. The synthesis of ETC is relatively simple and can be accomplished in a few steps, making it an attractive option for chemical synthesis.

Scientific Research Applications

Synthesis Methodologies

Ethyl 1H-1,2,4-triazole-5-carboxylate and its derivatives are pivotal in various synthesis methodologies. For instance, Matiychuk et al. (2011) developed a new and convenient one-step recyclization method for synthesizing ethyl 1-aryl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylates. This process is economical and environmentally friendly, highlighting the compound's role in sustainable chemistry practices (Matiychuk et al., 2011).

Coupling Reagent in Peptide Synthesis

Ethyl 1H-1,2,4-triazole derivatives have been identified as crucial coupling reagents in peptide synthesis. Jiang et al. (1998) described the synthesis and application of ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate as an optimal coupling reagent for solid phase peptide synthesis. It allows for high coupling efficiency and real-time monitoring of each coupling cycle (Jiang et al., 1998).

Organic Synthesis Building Blocks

Khomenko et al. (2016) discussed the use of ethyl 1,2,4-triazole-3-carboxylates as significant building blocks in organic synthesis. They demonstrated a synthesis method that produced 5-substituted ethyl 1,2,4-triazole-3-carboxylates, further emphasizing the compound's utility in creating various organic structures (Khomenko et al., 2016).

Application in Diverse Chemical Reactions

Chudinov et al. (2015) provided an efficient general route to synthesize 5-substituted 1H-1,2,4-triazole-3-carboxylates, further showcasing the versatility of this compound in diverse chemical reactions. Their method involved N-acylamidrazones and demonstrated mild conditions for the cyclization process (Chudinov et al., 2015).

Synthesis of Dyes and Pigments

Bailey (1977) explored the use of ethyl 1H-1,2,4-triazole derivatives in the synthesis of dyes and pigments. The study detailed the synthesis of 1H-pyrazolo[3,2-c]-s-triazoles and derived azamethine dyes, demonstrating the compound's application in the field of colorant chemistry (Bailey, 1977).

Parallel Synthesis for Heterocyclic Substituents

Grebenkina et al. (2020) highlighted a method for parallel synthesis of derivatives of 1H-1,2,4-triazole-3-carboxylic acids, emphasizing the use of ethyl β-N-Boc-oxalamidrazone for synthesizing 1H-1,2,4-triazole-3-carboxamides with heterocyclic substituents at position 5. This study underlines the compound's role in facilitating efficient and diverse synthetic pathways (Grebenkina et al., 2020).

properties

IUPAC Name

ethyl 1H-1,2,4-triazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-2-10-5(9)4-6-3-7-8-4/h3H,2H2,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZYWCBUDKTLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30292219
Record name Ethyl 1H-1,2,4-triazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1H-1,2,4-triazole-5-carboxylate

CAS RN

64922-04-9
Record name 64922-04-9
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Record name Ethyl 1H-1,2,4-triazole-5-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4H-1,2,4-triazole-3-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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